Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
Description
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (C₁₂H₁₀ClNO₂S, molecular weight: 267.73 g/mol) is a thiophene-based heterocyclic compound with a 4-chlorophenyl substituent at the 4-position of the thiophene ring and an amino group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active heterocycles such as thienopyrimidines and triazolopyrimidines .
Properties
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZJXMGUFZHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate typically involves the reaction of 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often require controlled temperature and reaction time to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and cost-effectiveness .
Chemical Reactions Analysis
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate has diverse applications across several domains:
1. Medicinal Chemistry
- Anti-inflammatory Properties: The compound has been shown to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This suggests its potential use in treating inflammatory diseases.
- Anticancer Activity: Research indicates that it can induce apoptosis in cancer cells by modulating gene expressions related to cell survival. It has demonstrated effectiveness against triple-negative breast cancer cell lines, significantly reducing cell viability at specific concentrations .
2. Biochemical Analysis
- Enzyme Inhibition: The compound interacts with various enzymes, influencing their activity. For instance, it inhibits cyclooxygenase and cytochrome P450 enzymes, affecting metabolic pathways and drug interactions.
- Cell Signaling Modulation: It affects cellular signaling pathways, which can alter gene expression and cellular metabolism, particularly in cancer cells.
3. Materials Science
- Organic Semiconductors: this compound is utilized in developing advanced materials such as organic semiconductors and photovoltaic cells due to its electronic properties .
The biological activities of this compound are summarized in the following table:
Case Studies
1. Anti-inflammatory Effects
- A study demonstrated that this compound significantly reduces inflammatory cytokine levels in activated macrophages. This highlights its potential as a therapeutic agent for inflammatory conditions.
2. Antitumor Studies
- Research evaluating the compound's effects on MDA-MB-231 and MDA-MB-468 cell lines revealed that at a concentration of 13 μM, it inhibited cell growth significantly compared to control treatments. This suggests a promising role in cancer therapy .
3. Mechanistic Insights
- Investigations into the molecular mechanisms indicated that the compound may not alter key apoptotic markers like PARP or caspase-3, suggesting alternative pathways for its antitumor effects rather than classical apoptosis mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on substituent positions, functional groups, and synthetic applications:
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
- Molecular Formula: C₁₂H₁₀ClNO₂S (identical to the target compound).
- Key Differences : The 4-chlorophenyl group is at the 5-position of the thiophene ring instead of the 4-position.
- Physical Properties : Melting point = 140–141°C; commercially available at >97% purity .
- Synthetic Utility: Used to synthesize N-aminopyrimidine and triazolopyrimidine derivatives via reactions with hydrazine hydrate or aromatic aldehydes .
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
- Molecular Formula: C₁₂H₁₀ClNO₂S (same as target compound).
- Key Differences : The chloro substituent is at the ortho position of the phenyl ring (2-chlorophenyl).
- Physical Properties : Molecular weight = 267.74 g/mol; CAS 925005-57-8 .
- Synthetic Routes : Prepared via cyclization reactions similar to the target compound but with substituted 2-chlorophenyl precursors .
- Applications : Intermediate for synthesizing heterocycles with modified electronic properties due to steric effects from the ortho-chloro group.
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate
- Molecular Formula: C₁₃H₁₂ClNO₄S₃ (additional sulfonyl and methylthio groups).
- Key Differences : Features a sulfonyl group at the 4-position and a methylthio group at the 5-position of the thiophene ring.
- Physical Properties : Molecular weight = 376.96 g/mol; studied via IR, NMR, and mass spectrometry .
- Reactivity : The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions, while the methylthio group may influence lipophilicity .
Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
- Molecular Formula: C₁₄H₁₅NO₃S (ethyl ester and methoxy substituent).
- Key Differences : Ethyl ester instead of methyl, and a methoxy group replaces the chloro substituent.
- Synthetic Applications: Used to prepare cinnoline derivatives via diazotization and cyclization, highlighting the role of electron-donating methoxy groups in directing reactivity .
Comparative Data Table
Key Findings and Implications
Substituent Position Effects: The position of the chlorophenyl group (4 vs. 5 on the thiophene ring or para vs. ortho on the phenyl ring) significantly alters reactivity and physical properties. For example, the 5-(4-chlorophenyl) isomer has a documented melting point, while the target compound lacks such data .
Functional Group Modifications :
- Sulfonyl and methylthio groups increase molecular complexity and polarity, impacting solubility and interaction with biological targets .
- Ethyl esters (vs. methyl) may enhance lipophilicity, influencing drug bioavailability in derived compounds .
Synthetic Flexibility: The amino and ester groups in these compounds enable diverse transformations, such as cyclizations to form pyrimidines or triazoles, which are common motifs in drug discovery .
Biological Activity
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
This compound has the following chemical formula: . The structural formula indicates the presence of a thiophene ring substituted with an amino group and a chlorophenyl moiety, which may contribute to its biological activity.
1. Antibacterial Activity
Research has demonstrated that thiophene derivatives exhibit notable antibacterial properties. This compound has been tested against various bacterial strains, showcasing effectiveness comparable to standard antibiotics. For example, studies indicate that compounds with similar structures have minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
| Compound | Bacterial Strains Tested | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | E. faecalis, P. aeruginosa | 40-50 | 29, 24 |
| Ceftriaxone | Various | - | Comparable to tested compound |
2. Anticancer Activity
The anticancer potential of this compound is supported by studies indicating its ability to inhibit cancer cell proliferation. The compound's efficacy was evaluated in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). The IC50 values for related thiophene derivatives ranged from 1.5 to 20 µM, highlighting their potency against cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | ~7 | Induction of apoptosis |
| HepG-2 | ~14 | Inhibition of cell cycle progression |
3. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a potential therapeutic role in inflammatory diseases .
| Compound | Cytokine Inhibition (%) |
|---|---|
| This compound | IL-6: 89%, TNF-α: 78% |
| Dexamethasone (control) | IL-6: 83%, TNF-α: 72% |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of thiophene derivatives similar to this compound. For instance, a study published in MDPI highlighted the synthesis of various thiourea derivatives that demonstrated substantial anticancer and antibacterial activities . These findings suggest that modifications in the thiophene structure can lead to enhanced biological effects.
In another case study, researchers explored the molecular docking of methyl 3-amino derivatives against specific cancer targets, revealing favorable binding affinities that correlate with their observed biological activities . Such studies are crucial for understanding the mechanisms through which these compounds exert their effects.
Q & A
Q. What are the standard synthetic routes for Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?
CPTC is synthesized via multi-step organic reactions. A typical route involves:
- Esterification : Reacting 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid with methanol under acidic conditions (e.g., HCl) to form the methyl ester .
- Cyclization : Using thiophosgene in dry chloroform under reflux to introduce isothiocyanate intermediates, followed by condensation with nucleophiles (e.g., sulfa drugs) to form derivatives .
Optimization : Key factors include solvent polarity (DMF for solubility), temperature control (reflux for cyclization), and catalyst selection. Yields improve with inert atmospheres (N₂) and slow addition of reagents .
Q. How is the structural integrity of CPTC validated experimentally?
- X-ray crystallography : Programs like SHELXL refine crystal structures using diffraction data, resolving bond lengths and angles. ORTEP visualizes anisotropic displacement parameters .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-chlorophenyl). IR identifies functional groups (N-H stretch at ~3400 cm⁻¹ for the amine) .
Data Table :
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 3.8 (s, COOCH₃), δ 6.8–7.4 (aromatic H) |
| X-ray | C-S bond: 1.74 Å; Cl-C dihedral: 85° |
Q. What preliminary biological activities have been reported for CPTC?
CPTC exhibits anticancer potential in vitro, likely due to its thiophene core and 4-chlorophenyl group enhancing membrane permeability. Comparative studies show bromo- (BPTC) and chloro- (CPTC) derivatives differ in IC₅₀ values against specific cancer cell lines, suggesting halogen effects on bioactivity .
Advanced Research Questions
Q. How can synthetic yields of CPTC derivatives be improved while minimizing side reactions?
- Statistical Design : Use response surface methodology (RSM) to optimize solvent (e.g., THF vs. DMF), stoichiometry, and temperature.
- Byproduct Analysis : LC-MS identifies impurities (e.g., sulfonamide byproducts from incomplete sulfonyl coupling). Reducing equivalents (e.g., NaBH₄) can suppress oxidation .
Table : Optimization Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Dry DMF |
| Catalyst | Triethylamine |
Q. What mechanistic insights explain the bioactivity of CPTC derivatives?
- Molecular Docking : CPTC’s 4-chlorophenyl group fits into hydrophobic pockets of kinases (e.g., COX-2), while the thiophene ring engages in π-π stacking. MD simulations show longer residence times for CPTC vs. BPTC due to Cl’s van der Waals interactions .
- SAR Studies : Replacing the methyl ester with ethyl (e.g., Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate) alters solubility and target affinity .
Q. How can computational methods predict CPTC’s reactivity in novel reactions?
- DFT Calculations : Gaussian09 models transition states for sulfonation or nucleophilic substitution. HOMO-LUMO gaps predict regioselectivity (e.g., sulfonyl group activation at C4) .
- Machine Learning : Train models on existing thiophene reaction databases to forecast optimal conditions for cross-coupling or cycloaddition .
Q. How should researchers address contradictions in crystallographic and spectroscopic data?
- Refinement Checks : In SHELXL, adjust weighting schemes or exclude outliers to resolve discrepancies in thermal parameters. Validate with R-free values .
- Multi-Technique Validation : Overlay XRD-derived bond lengths with NMR NOE data to confirm spatial arrangements .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for sulfonylations to avoid hydrolysis .
- Data Analysis : Use Mercury (CCDC) for crystal packing analysis and MolProbity for Ramachandran plots .
- Biological Assays : Include positive controls (e.g., doxorubicin) and quantify apoptosis via flow cytometry to reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
